molecular formula C14H11N7O2 B10938975 2-[2-(3-nitro-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline

2-[2-(3-nitro-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline

Cat. No.: B10938975
M. Wt: 309.28 g/mol
InChI Key: BDYLNFUWINBHPQ-UHFFFAOYSA-N
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Description

2-[2-(3-nitro-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a triazoloquinazoline core and a nitro-substituted pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3-nitro-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline typically involves multi-step organic reactions. The initial step often includes the formation of the triazoloquinazoline core through cyclization reactions. Subsequent steps involve the introduction of the nitro-substituted pyrazole moiety via nucleophilic substitution reactions. Common reagents used in these reactions include hydrazine derivatives, nitroalkanes, and various catalysts to facilitate the cyclization and substitution processes.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to optimize the production process. These methods not only enhance the efficiency of the synthesis but also reduce the environmental impact by minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3-nitro-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives with altered electronic properties.

    Substitution: The pyrazole moiety can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dimethyl sulfoxide (DMSO) and acetonitrile are often used to dissolve the compound and facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

2-[2-(3-nitro-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a valuable tool in biochemical studies.

    Industry: Used in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-[2-(3-nitro-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, altering the electronic properties of the compound and enabling it to modulate various biological pathways. The triazoloquinazoline core can interact with enzymes and receptors, influencing their activity and leading to potential therapeutic effects.

Properties

Molecular Formula

C14H11N7O2

Molecular Weight

309.28 g/mol

IUPAC Name

2-[2-(3-nitropyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazoline

InChI

InChI=1S/C14H11N7O2/c22-21(23)13-6-8-19(18-13)7-5-12-16-14-10-3-1-2-4-11(10)15-9-20(14)17-12/h1-4,6,8-9H,5,7H2

InChI Key

BDYLNFUWINBHPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=NC(=NN3C=N2)CCN4C=CC(=N4)[N+](=O)[O-]

Origin of Product

United States

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